REACTION_CXSMILES
|
[CH3:1][N:2]([CH2:4][CH2:5][O:6]S([O-])(=O)=O)[CH3:3].[Na+].[CH3:12][N:13]([CH:15]([CH3:17])[O-])[CH3:14].[Na+]>>[CH3:1][N:2]([CH2:4][CH2:5][O:6][CH2:17][CH2:15][N:13]([CH3:14])[CH3:12])[CH3:3] |f:0.1,2.3|
|
Name
|
sodium dimethylaminoethylsulfate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)CCOS(=O)(=O)[O-].[Na+]
|
Name
|
sodium dimethylaminoethoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)C([O-])C.[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C)CCOCCN(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |